molecular formula C20H22ClNO4 B2739416 1-[4-(4-chlorobenzoyl)phenoxy]-3-(morpholin-4-yl)propan-2-ol CAS No. 694460-99-6

1-[4-(4-chlorobenzoyl)phenoxy]-3-(morpholin-4-yl)propan-2-ol

Cat. No.: B2739416
CAS No.: 694460-99-6
M. Wt: 375.85
InChI Key: WXHVFFOONPLLGV-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorobenzoyl)phenoxy]-3-(morpholin-4-yl)propan-2-ol is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a 4-(4-chlorobenzoyl)phenoxy group and a morpholine ring. The morpholine ring contributes to solubility and hydrogen-bonding interactions, which are critical for pharmacological activity.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4/c21-17-5-1-15(2-6-17)20(24)16-3-7-19(8-4-16)26-14-18(23)13-22-9-11-25-12-10-22/h1-8,18,23H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHVFFOONPLLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-chlorobenzoyl)phenoxy]-3-(morpholin-4-yl)propan-2-ol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-hydroxyphenylpropoxy, followed by the introduction of the morpholinyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-chlorobenzoyl)phenoxy]-3-(morpholin-4-yl)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(4-chlorobenzoyl)phenoxy]-3-(morpholin-4-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorobenzoyl)phenoxy]-3-(morpholin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name R Group (Phenoxy) Amino Group Molecular Formula Molecular Weight Purity Key Features
Target Compound 4-(4-Chlorobenzoyl)phenoxy Morpholin-4-yl C₂₀H₂₁ClNO₄ 374.84 - Chlorobenzoyl enhances lipophilicity; morpholine improves solubility
1-(Dibenzylamino)-3-[4-(pentafluoro-λ⁶-sulfaneyl)phenoxy]propan-2-ol (24) 4-Pentafluoro-λ⁶-sulfaneylphenoxy Dibenzylamino C₂₃H₂₄F₅NO₂S 485.50 95.25% Electron-deficient sulfur group may resist metabolic degradation
1-[Bis(4-chlorobenzyl)amino]-3-(4-chlorophenoxy)propan-2-ol (26) 4-Chlorophenoxy Bis(4-chlorobenzyl)amino C₂₃H₂₂Cl₃NO₂ 464.79 99.45% High purity; multiple chlorines increase stability
1-(Dibenzylamino)-3-phenoxypropan-2-ol (6) Phenoxy Dibenzylamino C₂₃H₂₆NO₂ 348.46 98.28% Simpler structure; lower molecular weight
Metoprolol 4-(2-Methoxyethyl)phenoxy Propan-2-ylamino C₁₅H₂₅NO₃ 267.37 - Clinically used β-blocker; methoxy group enhances bioavailability
1-(3-Benzyl-2-imino...)-3-morpholinopropan-2-ol (9) Benzimidazole derivative Morpholin-4-yl C₂₁H₂₃N₃O₂ 367.43 >98% Morpholine enhances target engagement

Key Findings

Substituent Effects: The 4-chlorobenzoyl group in the target compound likely increases lipophilicity compared to non-aromatic substituents (e.g., methoxyethyl in Metoprolol). This could improve membrane permeability but may reduce aqueous solubility. Morpholine vs. Electron-Withdrawing Groups: The pentafluoro-λ⁶-sulfanyl group in compound 24 introduces strong electron-withdrawing effects, which may protect against oxidative metabolism.

Purity and Synthetic Accessibility: Compounds with bis(4-chlorobenzyl)amino groups (e.g., 26) achieve high purity (99.45%), indicating robust synthetic protocols. The target compound’s synthesis would benefit from similar optimized methods.

Pharmacological Implications :

  • Metoprolol Comparison : Unlike Metoprolol’s β-blocker activity, the target compound’s morpholine and chlorobenzoyl groups suggest divergent mechanisms, possibly targeting kinases or GPCRs.
  • Morpholine-Containing Analogs : Compound 9 () demonstrates >98% purity and bioactivity, supporting the therapeutic relevance of morpholine in drug design.

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